Cas no 96631-87-7 (1H-Indole-7-carbonitrile)

1H-Indole-7-carbonitrile structure
1H-Indole-7-carbonitrile structure
Product Name:1H-Indole-7-carbonitrile
CAS No:96631-87-7
Molecular Formula:C9H6N2
Molecular Weight:142.157341480255
MDL:MFCD00800653
CID:61860
PubChem ID:10898816

1H-Indole-7-carbonitrile Properties

Names and Identifiers

    • 7-Cyanoindole
    • 7-Cyano-1H-indole
    • 1H-Indole-7-carbonitrile
    • 7 -Cyanoindole
    • indole-7-nitrile
    • PubChem20912
    • 7-cyanoindole, AldrichCPR
    • AMBZ0216
    • NTUHBYLZRBVHRS-UHFFFAOYSA-N
    • BCP27589
    • FCH842292
    • BBL102638
    • STL556441
    • VI30451
    • TRA0038883
    • OR40232
    • LS20017
    • SY012219
    • ST2408920
    • AX8023278
    • AB0009810
    • Indole-7-carbonitrile
    • DTXSID90447546
    • MFCD00800653
    • 96631-87-7
    • C-8860
    • AC-22689
    • CS-W002693
    • Z1198155196
    • SCHEMBL1420318
    • AS-11396
    • DB-007202
    • EN300-219176
    • AKOS005255107
    • MDL: MFCD00800653
    • InChIKey: NTUHBYLZRBVHRS-UHFFFAOYSA-N
    • Inchi: 1S/C9H6N2/c10-6-8-3-1-2-7-4-5-11-9(7)8/h1-5,11H
    • SMILES: N#CC1C2=C(C=CN2)C=CC=1

Computed Properties

  • Exact Mass: 142.05300
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Rotatable Bond Count: 0
  • Monoisotopic Mass: 272.879
  • Heavy Atom Count: 11
  • Complexity: 191
  • Isotope Atom Count: 0
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Covalently-Bonded Unit Count: 1
  • XLogP3: 2.5
  • Topological Polar Surface Area: 39.6

Experimental Properties

  • LogP: 2.03958
  • PSA: 39.58000
  • Refractive Index: 1.736
  • Boiling Point: 368.956°C at 760 mmHg
  • Flash Point: 121.9℃
  • Color/Form: White to Yellow Solid
  • Density: 2.048

1H-Indole-7-carbonitrile Security Information

1H-Indole-7-carbonitrile Customs Data

  • HS CODE:2933990090
  • Customs Data:

    China Customs Code:

    2933990090

    Overview:

    2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

1H-Indole-7-carbonitrile Price

Enterprise No. Product Name Cas No. Purity Specification Price Update Time Inquiry
1PlusChem
1P003NVP-250mg
1H-Indole-7-carbonitrile
96631-87-7 97%
250mg
$5.00 2024-04-19
A2B Chem LLC
AB70117-250mg
7-Cyanoindole
96631-87-7 97%
250mg
$5.00 2024-07-18
Aaron
AR003O41-250mg
1H-Indole-7-carbonitrile
96631-87-7 97%
250mg
$5.00 2024-07-18
Alichem
A199000357-5g
7-Cyanoindole
96631-87-7 97%
5g
$183.94 2023-08-31
Ambeed
A378351-250mg
1H-Indole-7-carbonitrile
96631-87-7 97%
250mg
$6.0 2024-07-18
Apollo Scientific
OR40232-5g
1H-Indole-7-carbonitrile
96631-87-7 97%
5g
£133.00 2023-09-02
AstaTech
24510-1/G
7-CYANOINDOLE
96631-87-7 97%
1g
$38 2023-09-18
Crysdot LLC
CD11002124-10g
1H-Indole-7-carbonitrile
96631-87-7 97%
10g
$238 2024-07-19
Enamine
EN300-219176-0.05g
1H-indole-7-carbonitrile
96631-87-7 95%
0.05g
$19.0 2023-09-16
TRC
C981330-250mg
7-Cyanoindole
96631-87-7
250mg
$98.00 2023-05-18

1H-Indole-7-carbonitrile Synthesis

Synthetic Circuit 1

Reaction Conditions
1.1 Reagents: Potassium acetate Catalysts: X-Phos ,  (SP-4-3)-[2′-(Amino-κN)[1,1′-biphenyl]-2-yl-κC][dicyclohexyl[2′,4′,6′-tris(1-met… Solvents: 1,4-Dioxane ,  Water ;  1 h, 100 °C
Reference
A General, Practical Palladium-Catalyzed Cyanation of (Hetero)Aryl Chlorides and Bromides
Senecal, Todd D.; Shu, Wei; Buchwald, Stephen L., Angewandte Chemie, 2013, 52(38), 10035-10039

Synthetic Circuit 2

Reaction Conditions
1.1 Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Dimethylformamide ;  15 min, 170 °C
Reference
Bicyclic nitrogen compounds as modulators of ghrelin receptor and their preparation, pharmaceutical compositions and use in the treatment of diseases
, World Intellectual Property Organization, , ,

Synthetic Circuit 3

Reaction Conditions
1.1 Reagents: Zinc oxide (ZnO) Catalysts: 2,2′-Bipyridine ,  Bis(acetylacetonato)nickel ,  Aluminum chloride Solvents: 1,2-Dimethoxyethane ;  12 h, 140 °C
Reference
Preparation method of aromatic nitrile by using formamide as cyano group source
, China, , ,

Synthetic Circuit 4

Reaction Conditions
1.1 Reagents: Zinc oxide (ZnO) ,  Oxygen Catalysts: 2,2′-Bipyridine ,  Bis(acetylacetonato)nickel ,  Aluminum chloride Solvents: 1,2-Dimethoxyethane ;  12 h, 145 °C
Reference
Ni-Mediated Generation of "CN" Unit from Formamide and Its Catalysis in the Cyanation Reactions
Yang, Luo ; Liu, Yu-Ting; Park, Yoonsu ; Park, Sung-Woo; Chang, Sukbok, ACS Catalysis, 2019, 9(4), 3360-3365

Synthetic Circuit 5

Reaction Conditions
1.1 Reagents: Sodium tert-butoxide ,  Oxygen Solvents: Dimethyl sulfoxide ;  5 min, 1 atm; 4 - 18 h, 60 °C; 60 °C → rt
Reference
DMSO/t-BuONa/O2-Mediated Aerobic Dehydrogenation of Saturated N-Heterocycles
Yang, Ruchun; Yue, Shusheng; Tan, Wei; Xie, Yongfa ; Cai, Hu, Journal of Organic Chemistry, 2020, 85(11), 7501-7509

Synthetic Circuit 6

Reaction Conditions
1.1 Reagents: 2-Chloro-1-methylpyridinium iodide Solvents: Tetrahydrofuran ;  10 min, rt
1.2 Reagents: Triethylamine ;  rt; 2 h, rt; rt → 50 °C; 2.5 h, 50 °C
Reference
Preparation of indoles containing an oxadiazole moiety as therapeutic sphingosine 1-phosphate (S1P) agonists
, World Intellectual Property Organization, , ,

Synthetic Circuit 7

Reaction Conditions
1.1 Solvents: Dimethylformamide ;  overnight, rt → 150 °C
1.2 Reagents: Ethylenediamine Solvents: Water
Reference
Preparation of pyrimidine derivatives as IKK-2 inhibitors
, World Intellectual Property Organization, , ,

Synthetic Circuit 8

Reaction Conditions
1.1 Solvents: N-Methyl-2-pyrrolidone ;  rt → 200 °C; 2.5 h, 200 °C
Reference
Preparation of N-(2-Arylethyl)benzylamines as antagonists of the 5-HT6 receptor
, World Intellectual Property Organization, , ,

Synthetic Circuit 9

Reaction Conditions
Reference
Anticancer indole derivative, synthesis method and use thereof
, China, , ,

Synthetic Circuit 10

Reaction Conditions
Reference
Preparation of cyanoindoles from haloindoles
, Japan, , ,

Synthetic Circuit 11

Reaction Conditions
Reference
Process for the production of 7-acylindoles via sequential cyanation of indoline, dehydrogenation, and acylation
, United States, , ,

Synthetic Circuit 12

Reaction Conditions
1.1 Reagents: Cesium fluoride Solvents: Acetonitrile ;  14 h, 50 °C
Reference
Indolyne Experimental and Computational Studies: Synthetic Applications and Origins of Selectivities of Nucleophilic Additions
Im, G.-Yoon J.; Bronner, Sarah M.; Goetz, Adam E.; Paton, Robert S.; Cheong, Paul H.-Y.; et al, Journal of the American Chemical Society, 2010, 132(50), 17933-17944

Synthetic Circuit 13

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Tetrahydrofuran
Reference
Some observations on the formation of 1-hydroxyindoles in the Leimgruber-Batcho indole synthesis
Clark, Robin D.; Repke, David B., Journal of Heterocyclic Chemistry, 1985, 22(1), 121-5

1H-Indole-7-carbonitrile Raw materials

1H-Indole-7-carbonitrile Preparation Products

1H-Indole-7-carbonitrile Suppliers

SHANG HAI YUAN YE Biotechnology Co., Ltd.
Audited Supplier Audited Supplier
(CAS:96631-87-7)
MR./MRS.:TANG SI LEI
Phone:15026964105
Email:2881489226@qq.com

1H-Indole-7-carbonitrile Related Literature

Recommended suppliers
Amadis Chemical Company Limited
(CAS:96631-87-7)1H-Indole-7-carbonitrile
A11216
Purity:99%
Quantity:100g
Price($):398.0